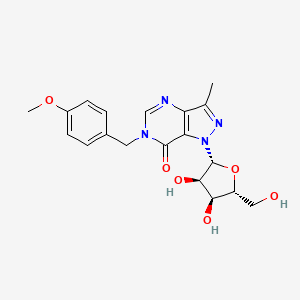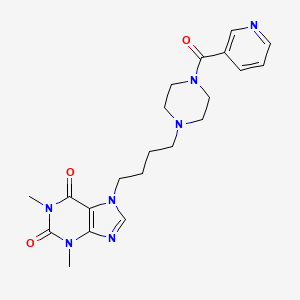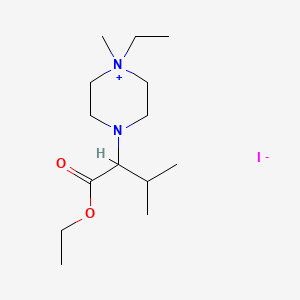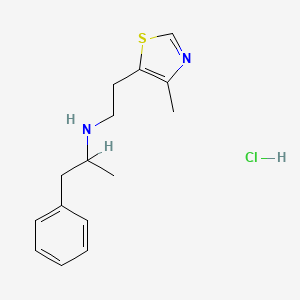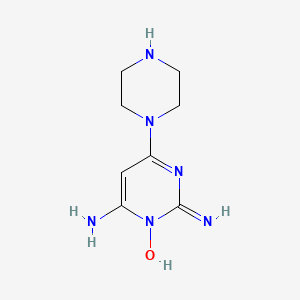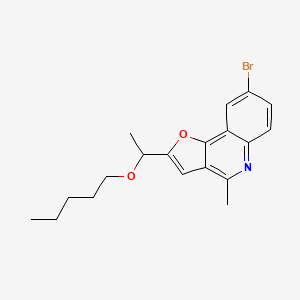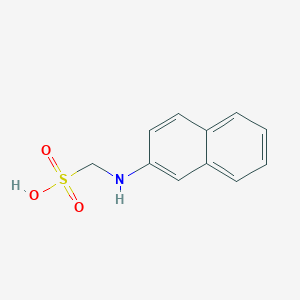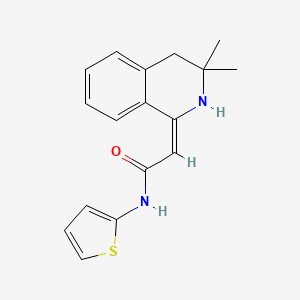
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core and a thienylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Dimethyl Groups: The addition of dimethyl groups to the isoquinoline core is achieved through alkylation reactions using reagents such as methyl iodide.
Formation of the Thienylacetamide Moiety: This involves the reaction of thiophene derivatives with acetic anhydride to form the thienylacetamide group.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thienylacetamide moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline or thienylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline or thienylacetamide derivatives.
Substitution: Halogenated isoquinoline or thienylacetamide derivatives.
Scientific Research Applications
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3,3-dimethyl-1(2H)-acridinone: Shares a similar isoquinoline core but lacks the thienylacetamide moiety.
N-2-Thienylacetamide: Contains the thienylacetamide group but lacks the isoquinoline core.
Uniqueness
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is unique due to its combined isoquinoline and thienylacetamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
170658-17-0 |
|---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)11-12-6-3-4-7-13(12)14(19-17)10-15(20)18-16-8-5-9-21-16/h3-10,19H,11H2,1-2H3,(H,18,20)/b14-10+ |
InChI Key |
BRZLFNXCORLNMQ-GXDHUFHOSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=CS3)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CS3)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




